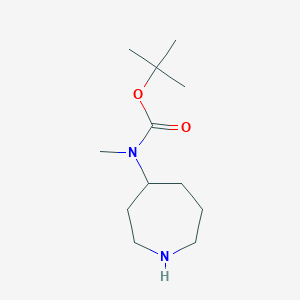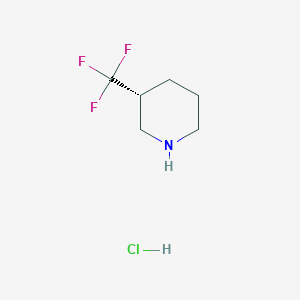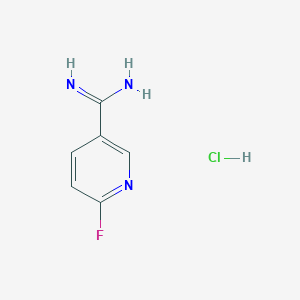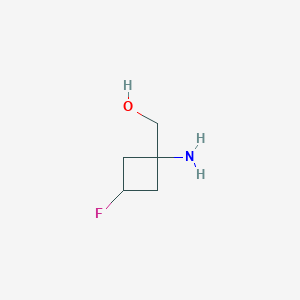
1-Amino-3-fluorocyclobutane-1-methanol
Vue d'ensemble
Description
1-Amino-3-fluorocyclobutane-1-methanol, also known as (1-amino-3-fluorocyclobutyl)methanol, is a compound with the molecular formula C5H10FNO and a molecular weight of 119.14 .
Synthesis Analysis
The synthesis of 1-Amino-3-fluorocyclobutane-1-methanol has been reported in several studies . The compound has been prepared with high specific activity and evaluated for its potential in tumor localization . The uptake and retention of this agent were studied in Fisher rats implanted intracerebrally with 9L gliosarcoma cells .Molecular Structure Analysis
The molecular structure of 1-Amino-3-fluorocyclobutane-1-methanol consists of a cyclobutane ring with a fluorine atom at the 3-position, an amino group at the 1-position, and a methanol group also at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Amino-3-fluorocyclobutane-1-methanol are not detailed in the search results, it’s important to note that the compound’s reactivity would be influenced by its functional groups - the amino group, the fluorine atom, and the methanol group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 119.14 and its IUPAC name is tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate .Applications De Recherche Scientifique
Tumor Imaging
- PET Tracer for Tumor Delineation: The compound, labeled with fluorine-18, has been synthesized for positron emission tomography (PET) as a tumor-avid amino acid. This tracer, known as FACBC, demonstrates potential for tumor imaging, especially for delineating tumors (Shoup & Goodman, 1999).
Prostate Cancer
- Detection of Recurrent Prostate Carcinoma: FACBC PET/CT is compared with 111In-capromab pendetide SPECT/CT for detecting recurrent prostate carcinoma. The study found FACBC PET/CT to be more sensitive in detecting prostate carcinoma recurrence (Schuster et al., 2011).
- Characterization of Primary Prostate Carcinoma: A study correlating uptake of anti-3-[18F] FACBC with histology of prostatectomy specimens found that SUVmax significantly correlated with Gleason score, suggesting its potential utility in guiding biopsies to the most aggressive lesions in prostate cancer (Schuster et al., 2013).
Brain Tumors
- Imaging Brain Tumors: [18F]FACBC has been evaluated for its potential in localizing brain tumors. A comparative study with [18F]FDG demonstrated its potential as a PET tracer for imaging brain tumors (Shoup et al., 1999).
Lung Lesions
- Noninvasive Imaging of Pulmonary Lesions: A study on anti-3-[18F]FACBC showed its utility in detecting lung carcinoma. It demonstrated that this tracer's uptake in malignant lesions was greater than in inflammatory lesions, especially in delayed imaging (Amzat et al., 2013).
Radiochemistry and Synthesis
- Synthesis for Radiopharmaceutical Applications: The synthesis of this compound involves multiple steps starting from the reaction of benzyl bromide with epichlorohydrin, leading to the creation of a tracer with high specific activity useful in PET imaging (Shoup & Goodman, 1999).
Other Applications
- Diagnosis of Recurrent Prostate Carcinoma: A meta-analysis highlighted the use of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
- Radiation Dosimetry: A study evaluated the whole-body radiation burden of anti-18F-FACBC in humans, finding it yields good imaging with acceptable dosimetry, demonstrating its safety profile (Nye et al., 2007).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Orientations Futures
Propriétés
IUPAC Name |
(1-amino-3-fluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESLWUJQFORNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-fluorocyclobutane-1-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)
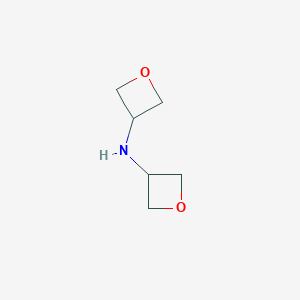
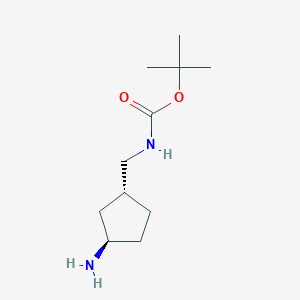
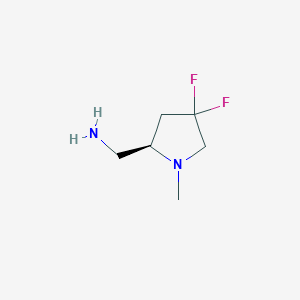
![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)
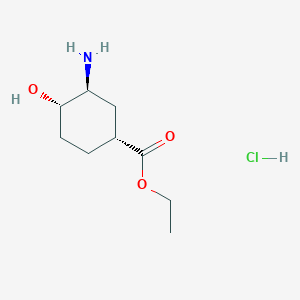
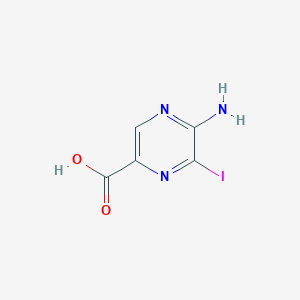
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)
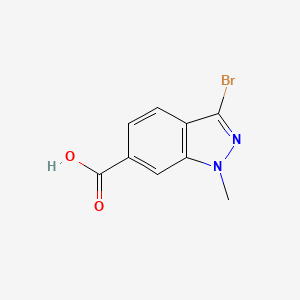
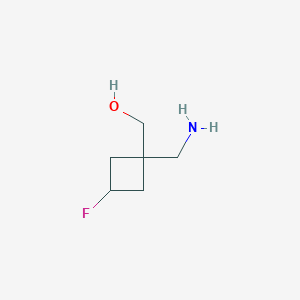
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
